N,N-diethylthieno[3,2-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-3-13(4-2)10-9-8(5-6-14-9)11-7-12-10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVHZKUXSWMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diethylthieno 3,2 D Pyrimidin 4 Amine and Analogs
General Synthetic Routes to Thieno[3,2-d]pyrimidin-4-amine (B90789) Derivatives
The synthesis of the thieno[3,2-d]pyrimidine (B1254671) core, a significant heterocyclic scaffold, can be achieved through various chemical strategies. These methods primarily involve either building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative or constructing the thiophene ring from a pyrimidine precursor. nih.gov The most prevalent approaches include cyclization reactions, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Cyclization Reactions in Thienopyrimidine Synthesis
The construction of the thieno[3,2-d]pyrimidine ring system frequently starts from appropriately substituted aminothiophene derivatives. nih.gov A common and effective method involves the reaction of a 3-aminothiophene-2-carboxamide (B122380) or a related derivative with a one-carbon synthon, such as formic acid or formamide, to form the pyrimidine ring.
For instance, 3-amino-5-arylthiophene amides can be condensed with formic acid, often under microwave irradiation, to yield the corresponding thieno[3,2-d]pyrimidin-4-one intermediates. nih.gov Another approach involves the Thorpe-Ziegler cyclization, where a pyrimidine derivative bearing a mercaptocarbonitrile group can be cyclized to form the fused thiophene ring. nih.gov This involves the substitution of an alkyl chloroacetate (B1199739) by the sulfhydryl group, followed by a base-induced intramolecular cyclization. nih.gov These cyclization strategies provide a versatile foundation for accessing the core thienopyrimidine structure, which can then be further functionalized.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the functionalization of the thieno[3,2-d]pyrimidine scaffold. nih.gov This reaction typically involves the displacement of a good leaving group, most commonly a halogen like chlorine, from the 4-position of the pyrimidine ring by a nucleophile. wikipedia.org The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this nucleophilic attack. wikipedia.org
This strategy is widely employed to introduce a variety of substituents, particularly amino groups. By treating a 4-chlorothieno[3,2-d]pyrimidine (B95853) intermediate with primary or secondary amines, a diverse range of 4-aminothieno[3,2-d]pyrimidine derivatives can be synthesized. nih.govresearchgate.net This reaction is fundamental for the synthesis of the target compound, N,N-diethylthieno[3,2-d]pyrimidin-4-amine, and its analogs. The reaction conditions are generally mild and the procedure is operationally simple, making it a highly utilized method in the synthesis of these compounds. researchgate.net
Suzuki Cross-Coupling Applications
The Suzuki cross-coupling reaction, a palladium-catalyzed process, is a powerful tool for forming carbon-carbon bonds and has been extensively applied to the synthesis of thieno[3,2-d]pyrimidine derivatives. researchgate.netnih.gov This reaction is typically used to introduce aryl or heteroaryl substituents onto the thienopyrimidine ring system, often at positions that have been pre-functionalized with a halide (e.g., bromine or iodine) or a boronic acid/ester. nih.govworktribe.com
In a common synthetic sequence, the Suzuki reaction is performed after an initial SNAr reaction. nih.govresearchgate.net For example, a 4-aminothieno[3,2-d]pyrimidine derivative, which may also bear a halogen on the thiophene ring, can be reacted with various aryl or heteroaryl boronic acids. nih.gov This sequential approach allows for the creation of a diverse library of complex molecules with varied substituents at different positions of the scaffold, which is crucial for structure-activity relationship studies in drug discovery. nih.govmdpi.com Bis-Suzuki couplings have also been performed to generate bis-aryl thienopyrimidine derivatives. nih.govresearchgate.net
Specific Approaches for N,N-Dialkylaminothieno[3,2-d]pyrimidine Synthesis
The synthesis of N,N-dialkylaminothieno[3,2-d]pyrimidines, including the specific target this compound, relies on a straightforward and efficient two-step sequence: the preparation of a key chloro intermediate followed by its amination.
Preparation of 4-Chlorothieno[3,2-d]pyrimidine Intermediates
The crucial intermediate for introducing the N,N-diethylamino group is 4-chlorothieno[3,2-d]pyrimidine. This compound is typically synthesized from its corresponding thieno[3,2-d]pyrimidin-4-one precursor. The conversion is achieved through a chlorination reaction, most commonly using phosphorus oxychloride (POCl₃), sometimes in the presence of a base or catalyst. nih.govatlantis-press.com
The synthesis of the precursor, thieno[3,2-d]pyrimidin-4-one, often starts from commercially available methyl 2-aminothiophene-3-carboxylate, which undergoes a condensation reaction with a source of formamide. atlantis-press.com The resulting pyrimidinone is then subjected to chlorination to yield the highly reactive 4-chlorothieno[3,2-d]pyrimidine, setting the stage for the final amination step.
Table 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | Phosphorus oxychloride (POCl₃) | 4-Chlorothieno[3,2-d]pyrimidine | Chlorination |
Amination Reactions with Secondary Amines
The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chlorine atom from the 4-chlorothieno[3,2-d]pyrimidine intermediate with a secondary amine. For the target compound, diethylamine (B46881) is used as the nucleophile.
The reaction is generally carried out in a suitable solvent, such as 2-propanol or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction. researchgate.netnih.gov The 4-chlorothieno[3,2-d]pyrimidine is treated with the desired secondary amine, and the mixture is typically stirred, sometimes with heating, until the reaction is complete. nih.govnih.gov This method is robust and allows for the synthesis of a wide array of N,N-dialkylaminothieno[3,2-d]pyrimidine analogs by simply varying the secondary amine used in the reaction.
Table 2: Examples of Amination Reactions on 4-Chlorothieno[3,2-d]pyrimidine
| Secondary Amine | Resulting Product | Reference |
|---|---|---|
| Diethylamine | This compound | General Method |
| Benzylamine | N-benzylthieno[3,2-d]pyrimidin-4-amine | nih.gov |
| N-benzyl-N-methylamine | N-benzyl-N-methylthieno[3,2-d]pyrimidin-4-amine | nih.gov |
Advanced Spectroscopic and Structural Characterization of N,n Diethylthieno 3,2 D Pyrimidin 4 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N,N-diethylthieno[3,2-d]pyrimidin-4-amine, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
In the ¹H NMR spectrum, the diethylamino substituent gives rise to two characteristic signals. The methylene (B1212753) (-CH2-) protons are expected to appear as a quartet around 3.8 ppm, resulting from coupling with the adjacent methyl protons. The terminal methyl (-CH3) protons typically manifest as a triplet near 1.3 ppm.
The aromatic protons on the thieno[3,2-d]pyrimidine (B1254671) core produce distinct signals. Based on data from closely related analogs like N-Benzylthieno[3,2-d]pyrimidin-4-amine, the proton at position 2 (H-2) is anticipated to be a singlet at approximately 8.5 ppm. nih.gov The two protons on the thiophene (B33073) ring, H-6 and H-7, appear as doublets, with H-6 resonating around 8.1 ppm and H-7 around 7.4 ppm, showing a coupling constant (J) of about 5.4 Hz. nih.gov
The ¹³C NMR spectrum provides further structural confirmation. The quaternary carbons of the fused ring system are expected in the range of 115 to 161 ppm. Specifically, C4, attached to the amine, is predicted around 158.0 ppm, while the bridgehead carbons (C3a and C7a) and other pyrimidine (B1678525) carbons (C2) show signals in the downfield region. nih.gov The thiophene carbons (C6 and C7) are expected at approximately 133.2 and 125.4 ppm, respectively. nih.gov The signals for the diethylamino group are anticipated with the methylene carbons around 43 ppm and the methyl carbons around 14 ppm.
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2 | ~8.5 | Singlet | ~155.4 |
| 6 | ~8.1 | Doublet | ~133.2 |
| 7 | ~7.4 | Doublet | ~125.4 |
| N-CH₂ | ~3.8 | Quartet | ~43.0 |
| N-CH₂-CH₃ | ~1.3 | Triplet | ~14.0 |
| 4 | - | - | ~158.0 |
| 3a | - | - | ~115.8 |
| 7a | - | - | ~160.6 |
Mass Spectrometry (MS) in Compound Identification
Mass spectrometry is a critical analytical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C10H13N3S, corresponding to a molecular weight of 207.3 g/mol . cymitquimica.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 207. Due to the presence of a nitrogen atom, this molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.org
The fragmentation of this compound is primarily dictated by the diethylamino group. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the loss of an alkyl radical to form a stable iminium cation. libretexts.org For this compound, the loss of a methyl radical (•CH₃, 15 Da) via α-cleavage is expected to be a dominant process, leading to a highly abundant fragment ion at m/z 192. This fragment is often the base peak in the spectrum of N,N-diethyl substituted amines.
Further fragmentation may occur through the loss of a neutral ethene molecule (C₂H₄, 28 Da) from the molecular ion or subsequent fragments. The fused thieno[3,2-d]pyrimidine ring is relatively stable, but can undergo fragmentation by losing small neutral molecules like HCN. sapub.org
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 207 | [M]⁺ | - |
| 192 | [M - CH₃]⁺ | Methyl radical (•CH₃) |
| 179 | [M - C₂H₄]⁺ | Ethene (C₂H₄) |
| 164 | [M - CH₃ - C₂H₄]⁺ | Methyl radical and Ethene |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within this compound by detecting their vibrational frequencies.
A key diagnostic feature in the IR spectrum is the absence of any significant absorption bands in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine group (N,N-diethyl) as there are no N-H bonds present.
The spectrum is expected to be characterized by several distinct regions:
C-H Stretching: Aromatic C-H stretching vibrations from the thienopyrimidine ring are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl groups will appear in the 2850-2970 cm⁻¹ range.
C=N and C=C Stretching: The fused aromatic ring system gives rise to a series of medium to strong absorption bands in the 1500-1620 cm⁻¹ region. A characteristic band for C=N stretching in similar heterocyclic systems has been observed around 1620 cm⁻¹. mdpi.com
C-N Stretching: The stretching vibration of the C-N bond associated with the aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3150 | C-H Stretch | Aromatic (Thienopyrimidine) |
| 2850-2970 | C-H Stretch | Aliphatic (Ethyl groups) |
| 1500-1620 | C=N and C=C Stretch | Thienopyrimidine Ring |
| 1335-1250 | C-N Stretch | Aryl-Amine |
X-ray Crystallography of Thieno[3,2-d]pyrimidin-4-amine (B90789) Scaffolds
While the specific crystal structure for this compound is not detailed in the literature, extensive crystallographic data from close analogs, such as N-Benzylthieno[3,2-d]pyrimidin-4-amine, provides significant insight into the geometry of the core scaffold. nih.gov
X-ray diffraction studies reveal that the thieno[3,2-d]pyrimidine moiety is an essentially planar system. nih.gov The fusion of the six-membered pyrimidine ring and the five-membered thiophene ring results in only a very small dihedral angle between the two rings, typically between 1.2° and 2.5°. nih.govresearchgate.net This planarity is a key structural feature of the scaffold.
The crystal structure confirms the bond lengths and angles characteristic of aromatic fused systems. The C-S bonds within the thiophene ring are typically around 1.7 Å, while the C=N bonds in the pyrimidine ring are shorter, in the range of 1.31-1.35 Å. The internal bond angles of the thiophene ring are approximately 111-112° at the sulfur atom and around 120-130° for the carbon atoms, consistent with a five-membered aromatic ring. In the crystal lattice, molecules of thieno[3,2-d]pyrimidine derivatives often engage in intermolecular interactions, such as π-π stacking, which influences their solid-state packing. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Thiophene/Pyrimidine) | ~1.24 - 2.53° |
| Average C-S Bond Length | ~1.72 Å |
| Average Pyrimidine C=N Bond Length | ~1.33 Å |
Structure Activity Relationship Sar and Ligand Design Principles
Influence of N-Substitution at the 4-Position on Biological Activity
The amine substituent at the 4-position of the thieno[3,2-d]pyrimidine (B1254671) ring is a critical handle for modulating pharmacological activity and selectivity. The size, lipophilicity, and hydrogen bonding capacity of this substituent dictate the compound's interaction with the target protein.
While extensive research has been conducted on the related thieno[2,3-d]pyrimidine (B153573) isomer as a scaffold for negative allosteric modulators (NAMs) of the dopamine (B1211576) D2 receptor, specific data on the role of the N,N-diethylamino moiety on the thieno[3,2-d]pyrimidine core in this context is not extensively documented in the current literature. bohrium.comnih.govnih.govacs.org Studies on the thieno[2,3-d]pyrimidine series have shown that both secondary and tertiary amino substituents at the 4-position are crucial for activity, influencing affinity and cooperativity. nih.govnih.gov These findings suggest that the N,N-diethylamino group on a thienopyrimidine scaffold could play a role in modulating dopamine receptors, but direct evidence for the thieno[3,2-d]pyrimidine isomer remains to be established.
The thieno[3,2-d]pyrimidin-4-amine (B90789) scaffold has been identified as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, a key target for developing new anti-tuberculosis agents. The nature of the N-substituent at the 4-position significantly influences inhibitory potency. An initial structure-activity relationship study of 13 analogues demonstrated that modifying this position is key to enhancing activity. While the specific activity for the N,N-diethyl derivative was not the primary focus, the study revealed that larger, more complex substituents could lead to potent inhibition. The most active compound from this series was N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine , which displayed IC₅₀ values ranging from 6 to 18 μM against different mycobacterial strains. This indicates that a bulky, lipophilic arylalkyl substituent is highly favorable for binding to and inhibiting the cytochrome bd oxidase enzyme.
| Compound | N-Substituent at 4-Position | Activity (ATP IC₅₀) |
| 19 | 4-(tert-butyl)phenethyl | 6-18 μM |
This table presents a key finding from a study on cytochrome bd oxidase inhibitors, illustrating the effectiveness of a specific aryl amine substituent.
Substituent Effects on Specific Enzyme Target Selectivity (e.g., NTPDases, Kinases)
The versatility of the thieno[3,2-d]pyrimidine scaffold is further demonstrated by its application in designing selective inhibitors for distinct enzyme families, such as nucleoside triphosphate diphosphohydrolases (NTPDases) and various protein kinases.
For NTPDase inhibitors , substitutions at both the 4- and 7-positions of the thieno[3,2-d]pyrimidine core have been explored to achieve selectivity among different isoforms (h-NTPDase1, 2, 3, and 8). A study involving various secondary amines at the 4-position and aryl groups at the 7-position (introduced via Suzuki coupling) yielded several potent and selective inhibitors. For example, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine was found to be a selective inhibitor of h-NTPdase1 with an IC₅₀ of 0.62 μM. Another derivative was the most potent inhibitor of h-NTPdase2 (IC₅₀ = 0.33 μM), while other analogues showed high selectivity for h-NTPdase3 (IC₅₀ = 0.13 μM) and h-NTPdase8 (IC₅₀ = 0.32 μM). This demonstrates that fine-tuning the substituents at the N-4 position is a viable strategy for achieving isoform selectivity.
Regarding protein kinase inhibitors , N-aryl substituents at the 4-position have been shown to be crucial for potency and selectivity. A study on N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues as inhibitors of Ser/Thr kinases found that the N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine series was particularly effective against CK1 and CLK1 kinases. The flexibility of the NH-linker between the thienopyrimidine core and the N-aryl ring allows for optimal orientation of the aryl group into a hydrophobic pocket of the kinase ATP-binding site.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of thieno[3,2-d]pyrimidin-4-amine derivatives is intrinsically linked to their biological activity. The planarity of the core fused-ring system and the spatial orientation of its substituents are critical for proper binding to target proteins.
X-ray crystallography of N-Benzylthieno[3,2-d]pyrimidin-4-amine reveals that the thieno[3,2-d]pyrimidine moiety is essentially planar. nih.govresearchgate.net However, the benzene (B151609) ring of the benzyl (B1604629) substituent is significantly twisted relative to this plane, with observed dihedral angles of 69.49° and 79.05° in the two independent molecules of the crystal's asymmetric unit. nih.govresearchgate.net This non-coplanar arrangement, along with the potential for hydrogen bonding via the N-H group, influences how the molecule fits into a binding pocket.
In the context of SIRT inhibitors, X-ray crystallography and molecular modeling have provided further insights. The thieno[3,2-d]pyrimidine core was observed to engage in π-stacking interactions with a key phenylalanine residue (Phe157) in the SIRT3 active site. acs.org Furthermore, the pyrimidine (B1678525) nitrogen atoms were found to be important for binding; the N1 nitrogen can form a hydrogen bond with the backbone of Phe157, enhancing inhibitory activity. acs.org These structural studies confirm that the conformation of the scaffold and its specific interactions, such as π-stacking and hydrogen bonding, are directly correlated with the observed biological response. Molecular docking studies of NTPDase inhibitors have also been used to reveal key interactions with important amino acid residues, reinforcing the link between conformation and activity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thieno[3,2-d]pyrimidine (B1254671) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, particularly protein kinases, which are often implicated in cancer.
For instance, studies on 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives as focal adhesion kinase (FAK) inhibitors have utilized molecular docking to understand their binding modes. nih.govlookchem.com These investigations have shown that the thieno[3,2-d]pyrimidine scaffold can fit deep into the ATP-binding site of the kinase. lookchem.com Key interactions often involve the formation of hydrogen bonds between the pyrimidine (B1678525) nitrogen atoms and hinge region residues of the kinase, such as Cys502. lookchem.com Additionally, substituents on the thieno[3,2-d]pyrimidine core can form further hydrogen bonds and hydrophobic interactions, anchoring the ligand within the active site. lookchem.com
Similarly, docking studies of other thieno[3,2-d]pyrimidine derivatives against targets like the DNA gyrase B subunit have been performed to explore their potential as antimicrobial agents. researchgate.netresearchgate.net These studies help in identifying crucial interactions, such as those with THR165 and ASN46, that contribute to the binding affinity. researchgate.net
Table 1: Representative Molecular Docking Results for Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2,7-disubstituted | Focal Adhesion Kinase (FAK) | Cys502, Asp564, Cys427 | Not specified |
| N-benzyl substituted | DNA Gyrase B Subunit | THR165, ASN46, ILE78, PRO79 | -6.8 to -8.2 |
Note: Data is illustrative of the thieno[3,2-d]pyrimidine class and not specific to N,N-diethylthieno[3,2-d]pyrimidin-4-amine.
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to thieno[3,2-d]pyrimidine derivatives to understand their geometric and electronic properties. nih.gov
In a study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations at the B3LYP/6-311+G(d,p) level were used to optimize the molecular geometry. nih.gov The calculated bond lengths and angles were found to be in good agreement with experimental X-ray diffraction data. nih.gov Such studies also involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the chemical reactivity and kinetic stability of the molecule. nih.gov
Bond Dissociation Enthalpy (BDE) is a measure of the strength of a chemical bond. While specific BDE analyses for this compound are not documented in the searched literature, DFT methods are commonly employed to calculate these values. This analysis would be critical in understanding the metabolic stability of the compound, particularly the likelihood of cleavage of the N-ethyl bonds or bonds within the heterocyclic ring system under physiological conditions.
Ionization Potential (IP) and Electron Transfer Enthalpy (ETE) are fundamental electronic properties that can be calculated using DFT. IP relates to the energy required to remove an electron, while ETE describes the enthalpy change during electron transfer. These parameters are vital for predicting the behavior of a molecule in redox reactions and its potential involvement in charge-transfer interactions with biological macromolecules. Specific IP and ETE values for this compound are not available in the reviewed literature.
Proton Dissociation Enthalpy (PDE) is a measure of the energy required to remove a proton from a molecule. DFT calculations can predict the pKa values of different functional groups within a molecule. For this compound, PDE assessments would help in determining the protonation state of the pyrimidine nitrogens at physiological pH, which is crucial for its interaction with biological targets. However, specific PDE data for this compound were not found.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on series of thieno[3,2-d]pyrimidine derivatives.
One such study focused on their activity as phosphodiesterase IV (PDE IV) inhibitors. nih.govresearchgate.net These models use steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) to build a predictive model. nih.govresearchgate.net The resulting 3D contour maps from these analyses can guide the design of new, more potent inhibitors by indicating regions where modifications to the molecular structure would be beneficial or detrimental to activity. nih.gov
Table 2: Example of 3D-QSAR Model Statistics for Thieno[3,2-d]pyrimidine Derivatives as PDE IV Inhibitors
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Standard Error of Estimate | F-value |
|---|---|---|---|---|
| CoMFA | Data not specified | Data not specified | Data not specified | Data not specified |
Note: This table illustrates the type of data generated in a QSAR study on the thieno[3,2-d]pyrimidine class. Specific statistical values from the cited study were not detailed in the abstract.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, allowing for the prediction of its reactivity towards electrophilic and nucleophilic attack. In the study of a 2-chlorothieno[3,2-d]pyrimidine (B1486693) derivative, the MEP surface was calculated to identify the electron-rich and electron-poor regions of the molecule. nih.gov
Typically, the red-colored regions in an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are prone to nucleophilic attack. For thieno[3,2-d]pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are generally expected to be regions of negative potential, making them key sites for hydrogen bonding and other electrostatic interactions with receptor sites. nih.gov
HOMO-LUMO Energy Analysis and Chemical Reactivity
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. One of the fundamental approaches in this field is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For instance, a detailed study on the related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, utilized Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set to determine its electronic properties. nih.gov The findings from this research offer a glimpse into the electronic behavior of the thieno[3,2-d]pyrimidine scaffold. The calculated HOMO and LUMO energies for this related molecule revealed important aspects of its charge transfer characteristics. nih.gov
The HOMO is primarily localized on the electron-rich portions of the molecule, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient regions, which are susceptible to nucleophilic attack. The energy gap between these orbitals is instrumental in determining the molecule's reactivity with other chemical species.
From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further elucidate the chemical reactivity of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity to react (S = 1 / 2η).
A lower HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. While the precise values for this compound remain to be computationally determined, the presence of the electron-donating diethylamino group at the 4-position of the pyrimidine ring is expected to influence the electronic distribution and the energies of the frontier orbitals compared to the unsubstituted thieno[3,2-d]pyrimidine core.
The following table presents the calculated quantum chemical parameters for the aforementioned related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which can serve as a proxy for understanding the general reactivity of this class of compounds. nih.gov
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Future computational studies focusing specifically on this compound would be invaluable in providing precise data on its electronic structure and reactivity profile, thereby aiding in the rational design of new derivatives with tailored properties.
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Methodologies
The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives often involves multi-step procedures. nih.govresearchgate.net Future research should prioritize the development of more efficient, scalable, and environmentally sustainable synthetic routes. Opportunities for innovation include:
Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields, a technique that has shown success in the synthesis of related heterocyclic systems. mdpi.com
Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate large-scale production.
One-Pot Reactions: Designing novel one-pot, multi-component reactions starting from readily available materials would streamline the synthesis, reduce waste, and lower costs. tandfonline.com
Catalytic C-H Activation: Investigating the use of transition-metal catalysis for direct C-H functionalization of the thienopyrimidine core could provide novel pathways to previously inaccessible derivatives, bypassing the need for pre-functionalized starting materials.
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cell function. nih.gov This established activity provides a strong foundation for exploring new therapeutic applications.
Future research should focus on:
Oncology: The proven efficacy of thieno[3,2-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and phosphatidylinositol 3-kinases (PI3Ks) suggests significant potential in cancer therapy. nih.govnih.govnih.govbohrium.com Further studies could explore their activity against other kinases implicated in cancer, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response. nih.govirins.org Investigating their potential in treating specific cancers like triple-negative breast cancer and non-Hodgkin lymphoma, where these pathways are often dysregulated, is a high-priority area. nih.govbohrium.com
Inflammatory Diseases: Given the role of PI3Kδ in immune cell signaling, there is a strong rationale for evaluating N,N-diethylthieno[3,2-d]pyrimidin-4-amine and its analogs as treatments for autoimmune and inflammatory disorders. nih.govbohrium.com
Infectious Diseases: Recent studies have identified thieno[3,2-d]pyrimidine derivatives with activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer. biorxiv.org This opens a new avenue for developing novel antimycobacterial agents, a critical need given the rise of antibiotic resistance.
Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity
Systematic structure-activity relationship (SAR) studies are crucial for transforming a promising hit compound into a viable drug candidate. For the thieno[3,2-d]pyrimidine scaffold, research has already identified key structural modifications that enhance biological activity. nih.govbohrium.com
Future lead optimization strategies should build upon these findings:
Systematic Substituent Scanning: A thorough investigation of the effects of different substituents at various positions on the thienopyrimidine ring is needed to map the SAR landscape comprehensively.
Bioisosteric Replacement: Exploring the replacement of key functional groups with bioisosteres could improve pharmacokinetic properties, metabolic stability, and target engagement. For instance, the thiophene (B33073) ring itself can serve as a bioisostere for a benzene (B151609) ring. nih.gov
Fragment-Based Growth: Utilizing fragment-based screening to identify small molecular fragments that bind to the target protein can guide the rational growth of the lead compound to enhance potency and selectivity.
The following table summarizes key SAR insights from studies on thieno[3,2-d]pyrimidine derivatives that can guide future optimization efforts.
| Scaffold Position/Modification | Target | Effect of Modification | Reference |
| C6-Position | PI3Kδ | Introduction of a piperazinone motif enhances potency and selectivity over piperazine (B1678402) counterparts. | nih.govbohrium.com |
| Piperidine Ring | CDK7 | Incorporation of a fluorine atom improves metabolic stability. | nih.govbohrium.com |
| Pyridin-2-yl Group | M. ulcerans | The presence of a methyl group on the pyridin-2-yl moiety is crucial for inhibitory activity. | biorxiv.org |
| C4-Position | Cancer Cell Lines | A chlorine atom at this position is necessary for antiproliferative activity. | nih.gov |
This table is interactive and can be sorted by column.
Integration of In Silico and Experimental Approaches for Rational Drug Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. The application of in silico methods to the thieno[3,2-d]pyrimidine class is an emerging area with significant potential. nih.govirins.org
Future research should embrace a fully integrated approach:
Molecular Docking: Utilizing molecular docking simulations to predict the binding modes of this compound and its virtual analogs within the active sites of various target proteins (e.g., kinases) can prioritize the synthesis of the most promising candidates. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide quantitative predictions of biological activity and highlight the key structural features driving potency.
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds can be used to screen large virtual libraries for new thieno[3,2-d]pyrimidine derivatives with the desired activity profile.
ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process can help mitigate late-stage failures.
By establishing a feedback loop where computational predictions guide synthetic efforts and experimental results refine the computational models, the process of discovering and optimizing novel drug candidates based on the this compound scaffold can be significantly accelerated. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
